molecular formula C10H10O4 B1195655 Phenylsuccinic acid CAS No. 635-51-8

Phenylsuccinic acid

Cat. No.: B1195655
CAS No.: 635-51-8
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-UHFFFAOYSA-N
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Description

Phenylsuccinic acid, with the chemical formula C10H10O4, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline solid that is soluble in hot water and polar organic solvents such as alcohols and ethers. This compound is known for its chiral properties and is often used as an intermediate in the synthesis of various organic compounds and drugs .

Biochemical Analysis

Biochemical Properties

Phenylsuccinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons . This inhibition is crucial as it prevents anoxic cell death, which is indicated by decreased lactate dehydrogenase release and morphological changes in the cells . This compound interacts with enzymes such as lactate dehydrogenase and proteins involved in glutamate formation, highlighting its importance in cellular metabolism and neuroprotection.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In cultured cerebellar granule cell neurons, it prevents anoxic cell death by inhibiting cytosolic glutamate formation . This inhibition leads to decreased lactate dehydrogenase release, indicating reduced cell damage. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It inhibits the formation of cytosolic glutamate from extracellular glutamine by binding to and inhibiting the relevant enzymes . This inhibition prevents the accumulation of glutamate, which can be toxic to cells under anoxic conditions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its effectiveness may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide neuroprotective effects by inhibiting cytosolic glutamate formation . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and increased oxidative stress . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of succinic acid derivatives . It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid (TCA) cycle . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, highlighting its importance in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The compound’s distribution can affect its activity and function, as well as its overall effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Phenylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylmalonic acid.

    Reduction: It can be reduced to form phenylbutyric acid.

    Substitution: It can undergo substitution reactions to form derivatives such as phenylsuccinic anhydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and lead nitrate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenylmalonic acid.

    Reduction: Phenylbutyric acid.

    Substitution: Phenylsuccinic anhydride.

Scientific Research Applications

Phenylsuccinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylsuccinic acid can be compared with other similar compounds such as:

    Succinic acid: Unlike this compound, succinic acid lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    Phenylmalonic acid: This compound has an additional carboxyl group compared to this compound, making it more acidic and reactive in condensation reactions.

    Phenylbutyric acid: This compound is a reduced form of this compound and lacks the carboxyl group, making it less acidic and more hydrophobic.

This compound is unique due to its chiral properties and its ability to act as an intermediate in the synthesis of various organic compounds and drugs .

Properties

IUPAC Name

2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883518
Record name Butanedioic acid, 2-phenyl-
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Molecular Weight

194.18 g/mol
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CAS No.

635-51-8, 4036-30-0
Record name Phenylsuccinic acid
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Record name 2-Phenylsuccinate
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Record name (S)-Phenylsuccinic acid
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Record name Phenylsuccinic acid
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Record name Butanedioic acid, 2-phenyl-
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Record name Butanedioic acid, 2-phenyl-
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Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]

A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]

A: Yes, the presence of the phenyl group significantly influences the properties of this compound. For instance, incorporating this compound into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []

A: Yes, this compound forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []

A: this compound exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]

ANone: Several methods are employed for enantioseparation, including:

  • Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]
  • Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for this compound enantioseparation. [, , ]
  • High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []
  • High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]

ANone: Several parameters impact the separation efficiency, including:

  • Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]
  • pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]
  • Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]

A: Yes, this compound serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]

ANone: These coordination polymers exhibit potential in areas like:

  • Photoluminescent materials: The incorporation of lanthanide ions with this compound can yield materials with luminescent properties. []

ANone: Computational methods, like density functional theory (DFT), aid in:

  • Predicting molecular geometry: Calculating the optimized geometry of this compound and its complexes. []
  • Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]
  • Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in this compound crystals and complexes. [, ]

A: While limited data is available on the biodegradation of this compound itself, it's worth noting that some studies have investigated the biodegradability of polymers containing this compound units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of this compound can influence the biodegradation rate of the polymers. []

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